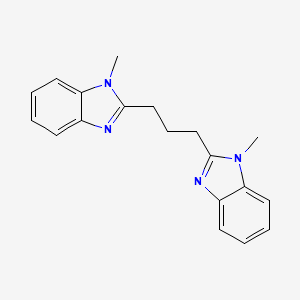
1H-Benzimidazole, 2,2'-(1,3-propanediyl)bis[1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- typically involves the following steps:
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting the replication of viruses and bacteria . Additionally, the compound can interact with metal ions, forming complexes that exhibit catalytic activity in various biochemical pathways .
Comparación Con Compuestos Similares
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic drug.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Bendamustine: An anticancer drug used in chemotherapy.
The uniqueness of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- lies in its specific structure, which provides distinct chemical and biological properties compared to other benzimidazole derivatives .
Propiedades
Número CAS |
142206-40-4 |
|---|---|
Fórmula molecular |
C19H20N4 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-methyl-2-[3-(1-methylbenzimidazol-2-yl)propyl]benzimidazole |
InChI |
InChI=1S/C19H20N4/c1-22-16-10-5-3-8-14(16)20-18(22)12-7-13-19-21-15-9-4-6-11-17(15)23(19)2/h3-6,8-11H,7,12-13H2,1-2H3 |
Clave InChI |
PAAOHXDKNMOZSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1CCCC3=NC4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


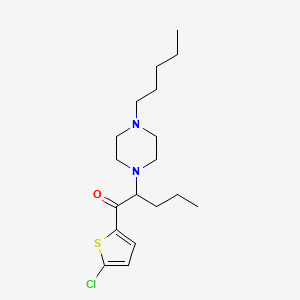
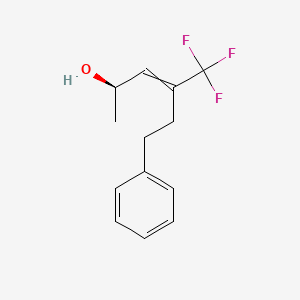
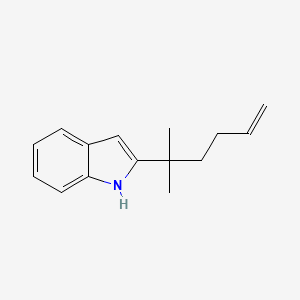

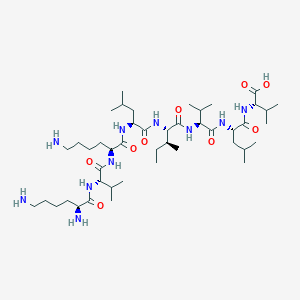
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
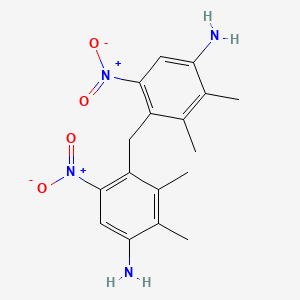
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
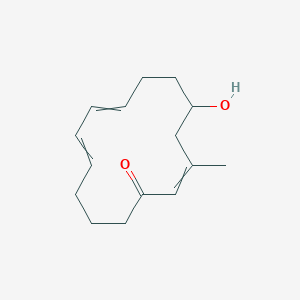
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
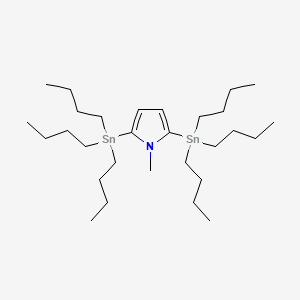
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
